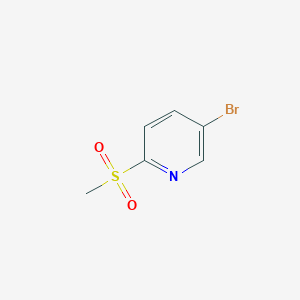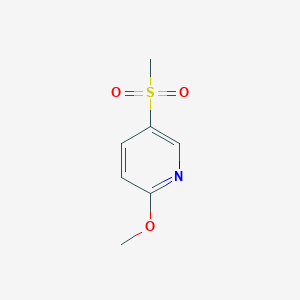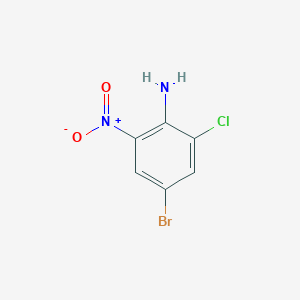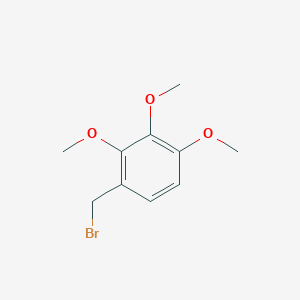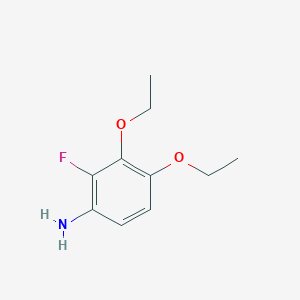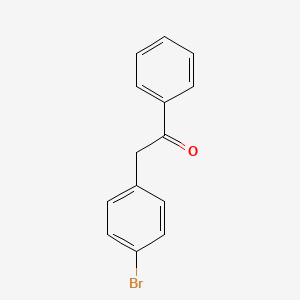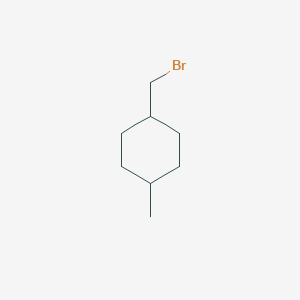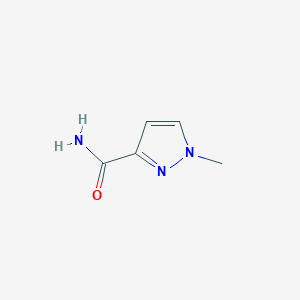
2,2-Bis(4-fluorophenyl)acetic acid
概要
説明
2,2-Bis(4-fluorophenyl)acetic acid, also known as 2,2-BFA, is an organic compound with the molecular formula C13H10F2O2. It is a white solid that is soluble in organic solvents. It is primarily used as a reagent in organic synthesis and as a catalyst in various reactions. 2,2-BFA has been used to synthesize a variety of compounds, including drugs, polymers, and other materials.
科学的研究の応用
1. Pharmaceutical Intermediate
2,2-Bis(4-fluorophenyl)acetic acid is significant as a pharmaceutical intermediate. It is typically synthesized via Friedel-Crafts reaction, and through sulfonation, undesired isomers can be efficiently removed, indicating its importance in refining pharmaceutical compounds (Fan, 1990).
2. Formation of 1,2-Dioxanes
In chemical synthesis, this compound plays a role in the formation of 1,2-dioxanes. This process involves the reaction of certain ethenes with manganese(III) compounds, showcasing its application in creating complex organic compounds (Nishino et al., 1991).
3. Environmental Contaminant Studies
Although not directly related to this compound, its structural analog, 2,2-bis(chlorophenyl)acetic acid, has been a focus in environmental studies, especially in aquatic systems. Such studies highlight the need to understand and monitor similar compounds in the environment (Heberer & Dünnbier, 1999).
4. Fuel Cell Applications
In the field of energy, sulfonated block copolymers containing bis(4-fluorophenyl)sulfone, closely related to this compound, have been synthesized for fuel-cell applications. These materials show promising properties like high proton conductivity, making them valuable for sustainable energy technologies (Bae et al., 2009).
5. Crystal Structure and Antitumor Research
Studies on the crystal structure of compounds involving 5-fluorouracil-1-acetate, a derivative of 5-fluorouracil, and its interactions with other molecules like 1,2-bis(pyridin-1-ium-4-yl)ethylene are relevant. These investigations contribute to understanding the properties of fluorinated compounds and their potential in cancer treatment (Chen & Xiang, 2006).
将来の方向性
The future research directions for “2,2-Bis(4-fluorophenyl)acetic acid” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity and mechanism of action, investigating its potential biological activities, and developing new synthetic routes or improving existing ones .
特性
IUPAC Name |
2,2-bis(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDCIWAVBWPRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542629 | |
| Record name | Bis(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361-63-7 | |
| Record name | Bis(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

